![molecular formula C8H14O B3004496 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol CAS No. 306934-53-2](/img/structure/B3004496.png)
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. The first paper describes a method for converting alcohols to alkyl chlorides using a cyclopropenium intermediate, which could potentially be applied to the synthesis of chlorinated derivatives of "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol" . The second paper details an enzymatic process for preparing a chiral chloroalcohol, which is a key intermediate for the synthesis of Ticagrelor, a medication used to treat acute coronary syndromes . This enzymatic process could offer insights into the chiral synthesis of "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol".
Synthesis Analysis
The synthesis of "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol" could potentially be informed by the methodologies described in the papers. The first paper suggests that alcohols can be activated towards nucleophilic displacement to form alkyl chlorides . This could be a step in the synthesis of a chlorinated derivative of the target compound. The second paper presents a biocatalytic approach using a ketoreductase enzyme to achieve high conversion and enantiomeric excess in the synthesis of a chiral chloroalcohol . This enzymatic method could be adapted for the synthesis of "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol" to ensure chirality and high yield.
Molecular Structure Analysis
While the molecular structure of "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol" is not analyzed in the provided papers, the structure implies the presence of two cyclopropyl groups attached to a central carbon with an alcohol functional group. The stereochemistry indicated by the (1S,2S) configuration suggests that the molecule is chiral, which is an important consideration for its synthesis and potential biological activity. The papers do not provide direct analysis of this compound's structure but offer general insights into the handling of similar chiral molecules .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol". However, the first paper's discussion of the S(N)2 mechanism in the context of converting alcohols to alkyl chlorides could be relevant for understanding how the compound might undergo nucleophilic substitution reactions . The second paper does not discuss reactions of the compound but does highlight the importance of controlling stereochemistry in chemical reactions, which would be pertinent to any reactions involving "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol" are not detailed in the provided papers. However, based on the structure, one could infer that the compound would exhibit properties typical of secondary alcohols, including the potential for hydrogen bonding, moderate polarity, and reactivity towards oxidation and esterification. The presence of cyclopropyl groups could also influence the compound's stability and reactivity. The enzymatic process described in the second paper emphasizes the importance of high substrate concentration and the ability to achieve high conversion, which could be relevant for the efficient synthesis and isolation of the target compound .
Aplicaciones Científicas De Investigación
Enzymatic Process Development
A vital chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes, is derived from a similar compound, as demonstrated by Guo et al. (2017). They developed an enzymatic process using a ketoreductase (KRED) KR-01, achieving high conversion rates and product purity. This process exemplifies green and environmentally sound biocatalysis, with potential for industrial applications (Guo et al., 2017).
Controlled Release of Bioactives
Incorporating a compound similar to 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol into chitosan films with β-cyclodextrin, Zarandona et al. (2020) developed a system for controlled release of bioactives. This approach addressed issues like volatility and stability, which are relevant for compounds with similar structures (Zarandona et al., 2020).
Intramolecular Interaction Studies
Ōki et al. (1969) studied intramolecular interactions in compounds like 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol. Their research on cyclopropylcarbinol and related compounds provides insights into the interactions between hydroxyl groups and cyclopropane rings, relevant for understanding the chemical behavior of 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol (Ōki et al., 1969).
Ring Opening Studies under Phase-transfer Conditions
Sydnes et al. (2005) explored the ring opening of similar 2-alkyl-1,1,2-tribromocyclopropanes under phase-transfer conditions. This research, focusing on reaction pathways and product mixtures, sheds light on the chemical transformations of cyclopropyl-containing compounds (Sydnes et al., 2005).
Lipase Catalyzed Kinetic Resolution
Jacobsen et al. (2013) conducted a study on halogenated cyclopropane derivatives, which involved lipase-catalyzed kinetic resolution. Their work on enantiopure alcohols and esters has implications for the synthesis and separation of similar cyclopropyl-containing compounds (Jacobsen et al., 2013).
Ethanol's Influence on Plant Physiology
Research by Heins and Blakely (1980) demonstrated how ethanol affects ethylene biosynthesis and flower senescence in plants like carnations. This study is relevant for understanding how ethanol, a component of the compound , interacts with plant physiological processes (Heins & Blakely, 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-4-3-7-5-8(7)6-1-2-6/h6-9H,1-5H2/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHUKHLOHKICDC-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)

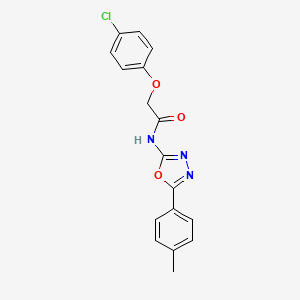


![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
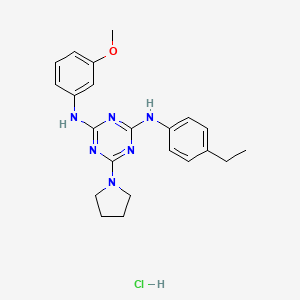

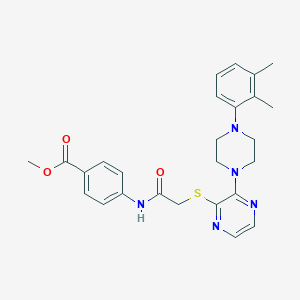
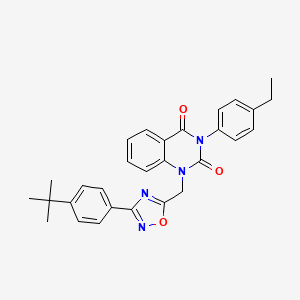
![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)
![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)
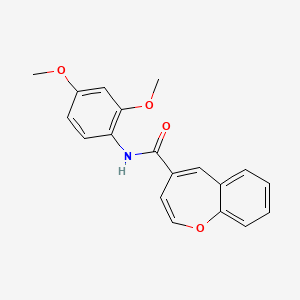
![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)